![molecular formula C12H6ClFO B14131440 1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
1-Chloro-7-fluorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-7-fluorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6ClFO and a molecular weight of 220.63 g/mol This compound is part of the dibenzofuran family, which is known for its aromatic properties and structural stability
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluorodibenzo[b,d]furan can be synthesized through several methods. One common approach involves the halogenation of dibenzofuran. The process typically includes:
Halogenation: Dibenzofuran is treated with chlorine and fluorine sources under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzofurans with different functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.
Scientific Research Applications
1-Chloro-7-fluorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-7-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-Chloro-7-fluorodibenzo[b,d]furan can be compared with other similar compounds, such as:
- 1-Chloro-7-bromodibenzo[b,d]furan
- 1-Chloro-7-iododibenzo[b,d]furan
- 1-Fluoro-7-bromodibenzo[b,d]furan
Uniqueness: The presence of both chlorine and fluorine atoms in this compound makes it unique compared to its analogs.
Properties
Molecular Formula |
C12H6ClFO |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
1-chloro-7-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H |
InChI Key |
AEQOXKLNJGVYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)F)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


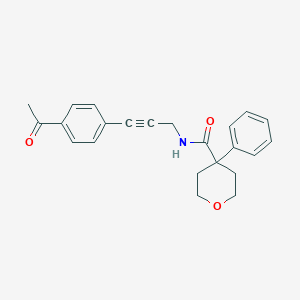
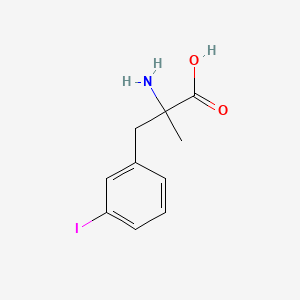
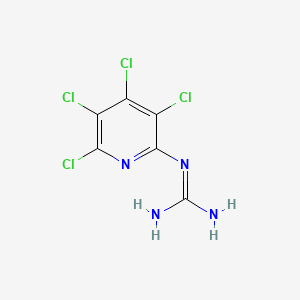
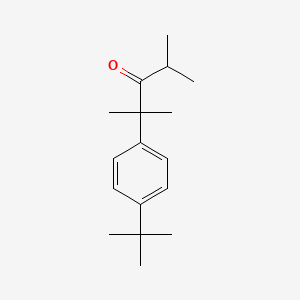

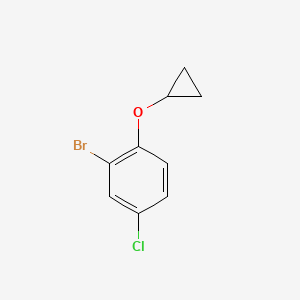
![3-[(2-Methylquinolin-8-yl)oxy]propanenitrile](/img/structure/B14131407.png)
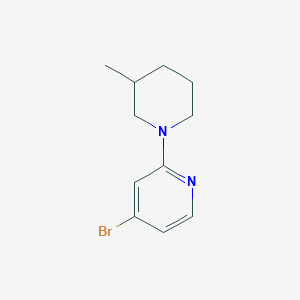
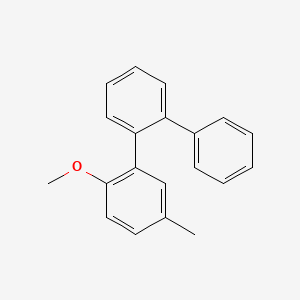
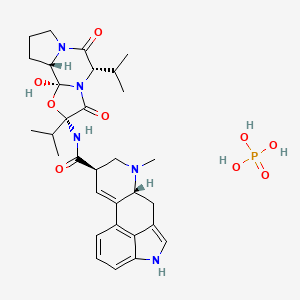
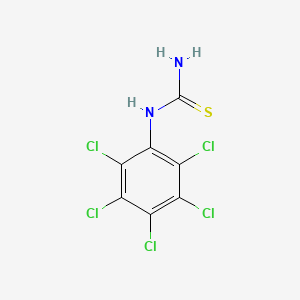
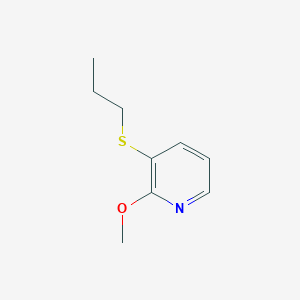
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
